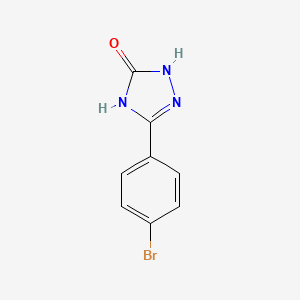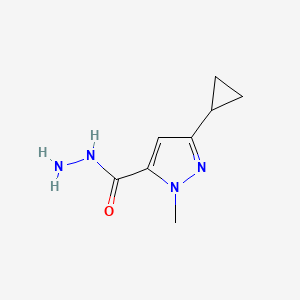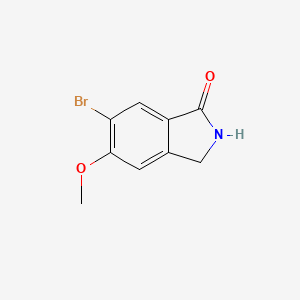
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in several papers. For instance, a study discusses the synthesis of a novel series of alkyl sulfamide substituted pyrimidines . Another paper discusses the successful synthesis of a novel racemic secondary alcohol through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a study used HOMO and LUMO analysis to determine the charge transfer within the molecule . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization was analyzed using NBO analysis .Chemical Reactions Analysis
A study discusses the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids using a Pd(0) catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been discussed in several papers. For instance, a study provides the molecular weight of a related compound .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
“5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one” serves as a precursor in the synthesis of various bioactive molecules. Its incorporation into pharmaceutical compounds can enhance the efficacy and selectivity of drugs. For instance, the triazole ring can act as an analogue for the peptide bond in protease inhibitors, making it a valuable component in the development of antiviral drugs .
Agriculture: Pesticide Development
In agriculture, this compound could be utilized to create novel pesticides. The bromophenyl group is known for its insecticidal properties, and when combined with the triazole core, it could lead to the development of pesticides with new modes of action, potentially addressing resistance issues in pest populations .
Materials Science: Advanced Polymer Synthesis
The bromophenyl moiety in “5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one” can be used to introduce halogen functionalities into polymers, which is crucial for creating flame-retardant materials. Additionally, the triazole ring can improve the thermal stability of polymers, making it a significant compound in the field of high-performance materials .
Environmental Science: Pollutant Detection and Removal
This compound could be applied in environmental science for the detection and removal of pollutants. Its ability to form complexes with various metals can be harnessed in designing sensors or filtration systems that target specific environmental contaminants .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
In chemical synthesis, “5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one” is a versatile building block for constructing heterocyclic compounds. Its reactivity allows for various substitutions and transformations, enabling the creation of a wide array of heterocycles that are fundamental in medicinal chemistry and material science .
Biochemistry: Enzyme Inhibition Studies
The triazole core of the compound can mimic the transition state of enzymatic reactions, making it a potential inhibitor for enzymes. This property is particularly useful in biochemistry for studying enzyme mechanisms and designing enzyme inhibitors that could lead to new therapeutic agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHDMJAUMODNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347044 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one | |
CAS RN |
33199-41-6 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)






![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

